4-(azepan-1-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Description
Synthesis Analysis
Scientific Research Applications
Synthesis and Characterization
Research has demonstrated the synthesis and spectral characterization of derivatives similar to 4-(azepan-1-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, indicating a broad interest in developing new compounds with potential biological activities. For example, Mahmoud et al. (2012) elaborated on the synthesis of phthalazinone derivatives through reactions involving readily obtainable starting materials, showcasing the chemical versatility and potential for further modification of such compounds Mahmoud et al., 2012.
Anticancer Evaluation
The anticancer evaluation of derivatives showcases the potential therapeutic applications of these compounds. Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, which were evaluated for anticancer activity against four cancer cell lines. This study revealed that several derivatives exhibited moderate to excellent anticancer activity, suggesting the importance of structural modifications to enhance biological efficacy Ravinaik et al., 2021.
Antimicrobial and Anticonvulsant Activities
The compound's derivatives also show promise in antimicrobial and anticonvulsant applications. For instance, Khalid et al. (2016) synthesized N-substituted derivatives of a similar 1,3,4-oxadiazol-2-ylthio compound, demonstrating moderate to significant antimicrobial activity Khalid et al., 2016. Additionally, Zarghi et al. (2005) explored the anticonvulsant activity of 2-substituted-5-(2-benzyloxyphenyl)-1,3,4-oxadiazoles, identifying compounds with considerable efficacy, mediated possibly through benzodiazepine receptors Zarghi et al., 2005.
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O7S/c1-4-35-22-17-20(18-23(36-5-2)24(22)37-6-3)26-29-30-27(38-26)28-25(32)19-11-13-21(14-12-19)39(33,34)31-15-9-7-8-10-16-31/h11-14,17-18H,4-10,15-16H2,1-3H3,(H,28,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTNLDJHVMANPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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